REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)=O.[I-:16].[Na+]>CC(C)=O>[CH2:9]([O:8][CH2:7][CH2:6][I:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at from 50° C. to 60° C. for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
Water (300 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with toluene (300 mL)
|
Type
|
WASH
|
Details
|
The toluene layer was washed successively with aqueous sodium hydrogen sulfite solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCI
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |